3-(Difluoromethyl)piperidin-3-amine

pKa modulation amine basicity ionization state

3-(Difluoromethyl)piperidin-3-amine (CAS 1892474-06-4, C₆H₁₂F₂N₂, MW 150.17 g/mol) is a geminally substituted saturated heterocyclic amine bearing both a primary amine and a difluoromethyl (CHF₂) group at the piperidine C3 position. Its predicted pKa of 8.66±0.10 places it at a strategically intermediate basicity between unsubstituted 3-aminopiperidine (pKa 10.49±0.20) and more strongly deactivated fluorinated amines.

Molecular Formula C6H12F2N2
Molecular Weight 150.17 g/mol
Cat. No. B13633456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)piperidin-3-amine
Molecular FormulaC6H12F2N2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C(F)F)N
InChIInChI=1S/C6H12F2N2/c7-5(8)6(9)2-1-3-10-4-6/h5,10H,1-4,9H2
InChIKeyCFQDPULZSWPHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)piperidin-3-amine (CAS 1892474-06-4): Physicochemical Profile and Comparator Landscape for Informed Building Block Procurement


3-(Difluoromethyl)piperidin-3-amine (CAS 1892474-06-4, C₆H₁₂F₂N₂, MW 150.17 g/mol) is a geminally substituted saturated heterocyclic amine bearing both a primary amine and a difluoromethyl (CHF₂) group at the piperidine C3 position [1]. Its predicted pKa of 8.66±0.10 places it at a strategically intermediate basicity between unsubstituted 3-aminopiperidine (pKa 10.49±0.20) and more strongly deactivated fluorinated amines. The compound belongs to a class of fluorinated piperidine building blocks that a 2023 systematic study demonstrated generally retain high metabolic stability while offering tunable pKa and LogP profiles [2]. This compound is primarily utilized as a research intermediate and fragment for medicinal chemistry optimization, particularly where balanced lipophilicity (XLogP3 = 0.1) [1] and a dual hydrogen-bond donor pharmacophore are required.

Why 3-(Difluoromethyl)piperidin-3-amine Cannot Be Replaced by Generic 3-Aminopiperidine or Regioisomeric Difluoromethyl Analogs


Simple substitution with 3-aminopiperidine fails because the difluoromethyl group at C3 depresses the piperidine nitrogen pKa by approximately 1.83 log units (from 10.49 to 8.66), substantially altering the protonation state at physiological pH and therefore affecting membrane permeability . Substitution with 4-(difluoromethyl)piperidine (pKa 9.78±0.10) or 3-(difluoromethyl)piperidine (pKa 9.28±0.10) is inadequate because these regioisomers and des-amino analogs lack the 3-amino group, eliminating a key hydrogen-bond donor and a synthetic handle for further derivatization. The geminal NH₂/CHF₂ arrangement at a single quaternary carbon creates a spatially concentrated pharmacophore with two distinct hydrogen-bond donor types (strong polar NH₂ and lipophilic CHF₂) that cannot be replicated by any single-substituent analog [1]. The systematic study by Melnykov et al. (2023) established that both pKa and LogP in fluorinated piperidines are exquisitely sensitive to fluorine position and count, meaning that even positional isomers produce meaningfully different physicochemical profiles [2].

Quantitative Differentiation Evidence for 3-(Difluoromethyl)piperidin-3-amine: Head-to-Head and Cross-Study Comparisons


Piperidine Nitrogen Basicity: 1.83 pKa Unit Reduction vs. 3-Aminopiperidine

The piperidine ring nitrogen of 3-(difluoromethyl)piperidin-3-amine exhibits a predicted pKa of 8.66±0.10, compared to 10.49±0.20 for the non-fluorinated analog 3-aminopiperidine . This represents a ΔpKa of -1.83, driven by the electron-withdrawing inductive effect of the geminal CHF₂ group. The 3-(difluoromethyl)piperidine analog (lacking the 3-amino group) shows an intermediate pKa of 9.28±0.10, while the 4-regioisomer 4-(difluoromethyl)piperidine has pKa 9.78±0.10 . This demonstrates that both the presence of fluorine and its positional relationship to the basic nitrogen dictate the magnitude of basicity reduction.

pKa modulation amine basicity ionization state membrane permeability

Lipophilicity Balance: XLogP3 = 0.1 Provides a Polar Offset Compared to Des-Amino and Regioisomeric Analogs

The target compound has a computed XLogP3 of 0.1 [1], which is more hydrophilic than 3-aminopiperidine (LogP ≈ 0.73) [2] despite the addition of the lipophilic CHF₂ group. This apparently paradoxical increase in polarity is attributable to the geminal amino group contributing additional hydrogen-bond donor/acceptor capacity and increasing topological polar surface area (TPSA = 38.1 Ų) [1]. By comparison, 3-(difluoromethyl)piperidine, which lacks the 3-amino group, has an ACD/LogP of 0.67 . The combination of reduced basicity with retained polarity is a favorable profile for central nervous system drug design, where the CNS MPO (Multiparameter Optimization) score benefits from lower pKa without excessive lipophilicity increases.

lipophilicity LogP XLogP3 drug-likeness CNS MPO

Geminal NH₂/CHF₂ Architecture: Dual Hydrogen-Bond Donor Capacity at a Single Quaternary Center

3-(Difluoromethyl)piperidin-3-amine is uniquely characterized by a geminal arrangement of a primary amine (NH₂) and a difluoromethyl group (CHF₂) at the C3 quaternary carbon. This architecture provides two distinct hydrogen-bond donor (HBD) types from a single vector point: a strong, polar HBD (NH₂, pKaH ≈ 8.7) and a weaker, lipophilic HBD (CHF₂) [1]. Published studies have established that the CHF₂ group acts as a hydrogen-bond donor on a scale comparable to thiophenol and aniline but weaker than hydroxyl, while providing significantly greater lipophilicity than any of these classical HBD groups [2]. Neither 3-aminopiperidine (one HBD type, no fluorine), 3-(difluoromethyl)piperidine (CHF₂ only, no amine HBD), nor 4-(difluoromethyl)piperidine (CHF₂ remote from ring substitution) can provide this concentrated dual-HBD pharmacophore [3].

hydrogen bond donor CHF2 bioisostere geminal substitution pharmacophore design fragment-based drug discovery

Metabolic Stability: Class-Level Evidence for High Intrinsic Microsomal Stability of Fluorinated Piperidine Amines

The systematic study by Melnykov et al. (2023) measured intrinsic microsomal clearance (CLint) across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives and demonstrated high metabolic stability for nearly all compounds studied, with the single exception of the 3,3-difluoroazetidine derivative [1]. While the specific CLint value for 3-(difluoromethyl)piperidin-3-amine was not individually reported, the overarching finding that difluorinated piperidine derivatives retain high metabolic stability—attributed to the electron-withdrawing fluorine atoms impeding CYP450-mediated oxidative metabolism—constitutes class-level evidence applicable to this compound [1][2]. In contrast, non-fluorinated 3-aminopiperidine is susceptible to oxidative deamination and N-oxidation pathways that are sterically and electronically disfavored in the CHF₂-substituted analog [3].

metabolic stability microsomal clearance CYP450 metabolism oxidative metabolism ADME

hERG Liability Mitigation: Fluorination-Driven pKa Reduction Correlates with Lower hERG Channel Affinity

Le Roch et al. (2024) demonstrated in a chemoinformatic analysis of fluorinated piperidines that fluorine substitution notably lowers piperidine basicity, and that this pKa reduction is directly correlated with reduced affinity for hERG potassium channels—a major source of cardiac toxicity that causes compound attrition in drug development [1]. The target compound's pKa of 8.66 is substantially lower than that of 3-aminopiperidine (pKa 10.49) and sits in a range associated with diminished hERG binding risk. This relationship is well-established in the medicinal chemistry literature: amines with pKa > 9 carry disproportionately higher hERG risk due to the cationic pharmacophore interacting with the channel's aromatic cage [2]. By depressing pKa below ~9, the CHF₂ group moves the compound into a safer basicity window.

hERG cardiotoxicity pKa safety pharmacology lead optimization

Optimal Research and Procurement Scenarios for 3-(Difluoromethyl)piperidin-3-amine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Building Block for Brain-Penetrant Candidates Requiring Reduced Basicity

The 1.83-unit pKa reduction (from 10.49 to 8.66) relative to 3-aminopiperidine directly addresses a critical challenge in CNS drug design: excessive basicity limits passive blood-brain barrier permeation. The ~20-fold increase in the neutral fraction at pH 7.4, combined with the CHF₂ group's lipophilic hydrogen-bond donor character that can engage polar binding sites without excessively increasing LogP, makes this compound an ideal building block for neuroscience targets where balancing permeability and solubility is essential [1]. The XLogP3 of 0.1 keeps the compound well within CNS drug-like space [2].

Kinase Inhibitor Fragment and PROTAC Linker Precursor Design

The geminal NH₂/CHF₂ architecture provides two distinct chemical handles from a single quaternary carbon: the primary amine for amide coupling or reductive amination, and the CHF₂ group for hydrophobic pocket occupancy and metabolic shielding . In kinase inhibitor programs, this dual functionality enables simultaneous engagement of the hinge region (via the amine-derived moiety) and a proximal hydrophobic pocket (via CHF₂), as demonstrated conceptually by the BindingDB entry BDBM402516 showing an IRAK4 inhibitor incorporating a 3-aminopiperidine motif with a difluoromethyl-containing pyrazole achieving IC₅₀ = 9.30 nM [1]. The stability of the quaternary center also ensures stereochemical integrity during synthesis.

Lead Optimization: pKa-Targeted Scaffold Replacement with Built-In hERG Risk Mitigation

When a lead series containing a 3-aminopiperidine motif exhibits hERG liability (IC₅₀ < 10 µM), replacing it with 3-(difluoromethyl)piperidin-3-amine provides a structure-based mitigation strategy: the electron-withdrawing CHF₂ group lowers pKa by ~1.8 units, reducing the concentration of the protonated amine species that binds to the hERG channel's aromatic cage . The chemoinformatic analysis by Le Roch et al. (2024) confirmed that fluorine-driven pKa depression in piperidines correlates with reduced hERG affinity [1]. This scaffold replacement can be executed without fundamentally altering the core pharmacophore, preserving target potency while improving the cardiac safety margin.

Dual Hydrogen-Bond Donor Fragment Libraries for Biophysical Screening

The compound's two distinct hydrogen-bond donor types (polar NH₂, pKaH ~8.7; lipophilic CHF₂, HBD strength ≈ thiophenol/aniline) co-localized at a single quaternary center offer a compact, three-dimensional fragment (MW 150.17, 10 heavy atoms) for fragment-based screening . This dual HBD character enables detection of binding modes requiring simultaneous engagement of two distinct H-bond acceptor sites—a profile not available from 3-aminopiperidine (single HBD type) or 3-(difluoromethyl)piperidine (single weak HBD). The 3D character imparted by the quaternary sp³ center further enhances fragment library diversity beyond planar aromatic scaffolds [1].

Quote Request

Request a Quote for 3-(Difluoromethyl)piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.